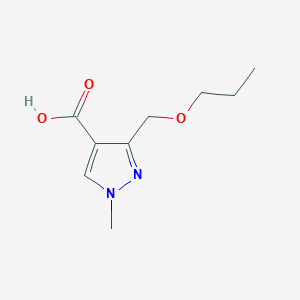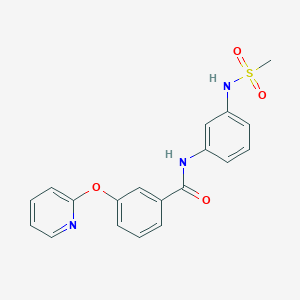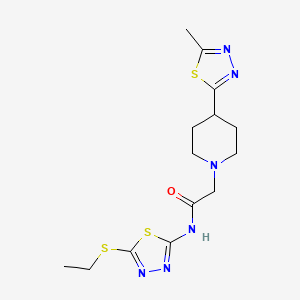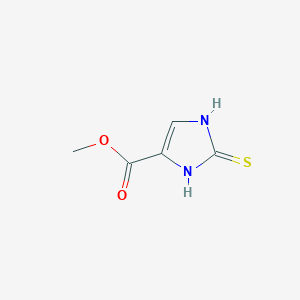![molecular formula C11H16ClNO2 B2877775 (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride CAS No. 197508-49-9](/img/structure/B2877775.png)
(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride” is a chemical compound with the molecular formula C11H15NO2.HCl . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride” is represented by the SMILES string: CCCC@HOCO2)N.Cl . The InChI representation is: InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.70 . It has a boiling point of 326.6ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Psychiatry
(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride, part of the racemic mixture of MDMA, has garnered interest in recent years for its potential therapeutic benefits, especially as an adjunct to psychotherapy. Research suggests that the R(-) enantiomer of MDMA could offer therapeutic benefits similar to the racemic mixture but with a reduced side effect profile. This indicates a potential for improved therapeutic interventions in psychiatric and behavioral disorders, emphasizing the importance of exploring individual enantiomers for their unique effects and therapeutic indices (Pitts et al., 2018).
Neurochemical Insights
Studies have extensively documented the neurochemical effects of MDMA and its derivatives, including the R(-) enantiomer. MDMA is known for its ability to release serotonin and dopamine, which contributes to its psychoactive effects as well as its therapeutic potential. Understanding the specific interactions and effects of the R(-) enantiomer could lead to targeted treatments with minimized risks, underscoring the relevance of this compound in neuropharmacology research (McKenna & Peroutka, 1990).
Environmental Fate and Behavior of Related Compounds
While not directly related to the therapeutic applications, research into the environmental fate and behavior of structurally similar compounds, such as parabens, provides insight into the broader context of chemical safety and environmental impact. This includes studies on biodegradability and potential endocrine-disrupting effects of related chemicals, offering a comprehensive view of the implications of chemical use beyond direct human health effects (Haman et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride are currently unknown. This compound is a product for proteomics research
Mode of Action
As a proteomics research product
Biochemical Pathways
The compound is structurally related to 3,4-methylenedioxyphenylisopropylamine (MDA) analogs
Eigenschaften
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFJKLPESJUDV-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
![[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid](/img/structure/B2877693.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2877695.png)
![N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2877697.png)
![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)


![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)

![5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2877713.png)
![(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2877714.png)
